molecular formula C2HF5O3S B1348755 Difluoromethyl trifluoromethanesulfonate CAS No. 1885-46-7

Difluoromethyl trifluoromethanesulfonate

Cat. No.: B1348755
CAS No.: 1885-46-7
M. Wt: 200.09 g/mol
InChI Key: DAANAKGWBDWGBQ-UHFFFAOYSA-N
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Description

Difluoromethyl trifluoromethanesulfonate is an organic compound with the chemical formula CF3SO2OCH2F . It is a colorless to yellow liquid with a strong pungent odor . It is widely used as a catalyst and acid catalyst with strong acid participation in organic synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C2HF5O3S . The molecular weight is 200.09 g/mol . The InChIKey is DAANAKGWBDWGBQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is used in the nucleophilic trifluoromethoxylation reactions . Upon attempted purification, it decomposes to CF4, COF2, SeO2, and H2O .


Physical and Chemical Properties Analysis

This compound is a colorless to yellow liquid with a strong pungent odor . The molecular weight is 200.09 g/mol . The exact mass is 199.95665587 g/mol . The topological polar surface area is 51.8 Ų .

Scientific Research Applications

  • Catalysis in Organic Synthesis :Difluoromethyl trifluoromethanesulfonate is used as a catalyst in organic synthesis. For instance, scandium trifluoromethanesulfonate is a highly active Lewis acid catalyst used in the acylation of alcohols with acid anhydrides and in the esterification of alcohols by carboxylic acids. This catalyst is especially effective in selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

  • Organic Synthesis and Electrophilic Reactions :Trifluoromethanesulfonic acid, closely related to this compound, plays a crucial role in electrophilic aromatic substitution reactions, the formation of carbon-carbon and carbon-heteroatom bonds, and in syntheses of carboand heterocyclic structures (Kazakova & Vasilyev, 2017). Additionally, trifluoromethanesulfonic (triflic) acid serves as an excellent catalyst in 5-endo cyclization reactions to form pyrrolidines and other polycyclic systems (Haskins & Knight, 2002).

  • Applications in Vinyl and Aryl Triflates Synthesis :The synthesis and applications of vinyl and aryl trifluoromethanesulfonates (triflates), which are easily prepared from carbonyl compounds and phenols, are significant. They are used in cross-coupling reactions with organo-metallics and in addition reactions to alkenes and alkynes, with specific applications in natural product synthesis (Ritter, 1993).

  • Medicinal Chemistry and Material Science :Derivatives of tetrafluoroethane β-sultone, related to this compound, are employed as versatile difluoromethylation and trifluoromethylation reagents. These derivatives have applications in the design of drug candidates and the synthesis of novel functional materials (Zhang et al., 2014).

  • Friedel-Crafts Alkenylation Reactions :Metal trifluoromethanesulfonates are catalysts in Friedel-Crafts alkenylation of arenes using alkynes, leading to the formation of 1,1-diarylalkenes. These reactions occur through an alkenyl cation intermediate (Tsuchimoto et al., 2000).

  • Aminolysis of 1,2-Epoxides :Lanthanide(III) trifluoromethanesulfonates, such as Yb(OTf)3, Nd(OTf)3, and Gd(OTf)3, are highly efficient catalysts for the aminolysis of 1,2-epoxides, producing β-amino alcohols with high selectivity and yield (Chini et al., 1994).

  • Synthetic Applications in Click Chemistry :Trifluoromethyl trifluoromethanesulfonate has been employed as an effective reservoir of difluorophosgene in click chemistry applications for the preparation of urea derivatives, heterocycles, and carbamoyl fluorides. This method offers rapid, efficient, selective, and versatile reactions (Song et al., 2019).

  • Acid-Catalyzed Reactions :Trifluoromethanesulfonic acid is a superior catalyst for acylation, demonstrating unique controllability in C-acylation and/or O-acylation reactions (Tachrim et al., 2017).

Safety and Hazards

Difluoromethyl trifluoromethanesulfonate is considered hazardous . It causes burns of eyes, skin, and mucous membranes . It is flammable, and containers may explode when heated . Vapors may form explosive mixtures with air .

Future Directions

Fluorination and fluoroalkylation, which introduce a trifluoromethyl, difluoromethyl, or monofluoromethyl group, are the major strategies used for the construction of carbon–fluorine bonds and fluorinated carbon–carbon bonds . The pharmaceutical industry relies on fluorination and fluoroalkylation methods, and pressure is mounting to make these processes more environmentally friendly . Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures .

Mechanism of Action

Target of Action

Difluoromethyl trifluoromethanesulfonate is primarily used as a reagent in difluoromethylation reactions . It interacts with various targets including hydroxylated N-based heterocycles and diaryliodonium salts .

Mode of Action

The compound acts as a source of difluoromethyl group in chemical reactions . It can react with hydroxylated N-based heterocycles to prepare difluoromethoxylated heterocycles . It can also react with diaryliodonium salts in the presence of copper and tetrabutylammonium difluorotriphenylsilicate (TBAT) to synthesize trifluoromethylated arenes .

Biochemical Pathways

It’s known that the compound plays a crucial role in the formation of x–cf2h bonds, where x can be c (sp), c (sp2), c (sp3), o, n, or s . This process is beneficial for the invention of multiple difluoromethylation reagents .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature with a density of 1584 g/mL at 25 °C . These properties may influence its bioavailability.

Result of Action

The primary result of this compound’s action is the formation of difluoromethyl ethers and thioethers under basic conditions from alcohols and thiols . This allows for a simple method toward the preparation of these compounds .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it’s known to be stable and easy to handle in air . It’s also non-ozone-depleting . The compound should be stored at a temperature between 2-8°C .

Biochemical Analysis

Biochemical Properties

For instance, difluoromethyl trifluoromethanesulfonate can react with hydroxylated N-based heterocycles to produce difluoromethoxylated heterocycles . It can also be used to synthesize trifluoromethylated arenes by treating diaryliodonium salts in the presence of copper and tetrabutylammonium difluorotriphenylsilicate . These reactions highlight the compound’s versatility in modifying various biomolecules.

Cellular Effects

For example, the difluoromethylation of proteins can impact their interaction with other cellular components, potentially affecting signal transduction pathways. Additionally, the modification of enzymes involved in metabolic pathways can lead to changes in metabolic flux and the levels of metabolites within the cell .

Molecular Mechanism

For instance, this compound can react with alcohols and thiols under basic conditions to form difluoromethyl ethers and thioethers . This reaction mechanism highlights the compound’s ability to modify a wide range of biomolecules through covalent bonding.

Temporal Effects in Laboratory Settings

Studies have shown that this compound remains stable at temperatures between 2-8°C

Dosage Effects in Animal Models

Animal studies have indicated that the compound’s toxicity is dose-dependent, with higher doses leading to more pronounced adverse effects . These findings underscore the importance of optimizing dosage to achieve the desired biochemical modifications while minimizing potential toxicity.

Metabolic Pathways

For example, the compound can modify enzymes involved in the synthesis of difluoromethylated compounds, affecting the overall metabolic balance within the cell . These interactions highlight the compound’s potential to influence metabolic pathways through covalent modifications.

Transport and Distribution

Studies have shown that the compound can be efficiently transported across cell membranes and distributed within various tissues . Its interactions with transporters and binding proteins play a crucial role in determining its cellular distribution and overall bioavailability.

Subcellular Localization

For instance, the compound’s ability to modify proteins and enzymes can lead to its localization within specific subcellular compartments, such as the nucleus or mitochondria

Properties

IUPAC Name

difluoromethyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF5O3S/c3-1(4)10-11(8,9)2(5,6)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAANAKGWBDWGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(OS(=O)(=O)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HF5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501015841
Record name difluoromethyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1885-46-7
Record name difluoromethyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Difluoromethyl trifluoromethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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